4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester
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Overview
Description
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
The synthesis of Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate involves several steps. One common method includes the reaction of 4-(2-(methylamino)ethoxy)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in the body .
Comparison with Similar Compounds
Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate can be compared with other esters such as methyl acetate and ethyl propanoate. While all these compounds share the ester functional group, Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate is unique due to the presence of the methylamino and ethoxy substituents on the aromatic ring, which can influence its reactivity and applications .
Similar compounds include:
- Methyl acetate
- Ethyl propanoate
- Isopropyl butyrate
These compounds differ in their alkyl or aryl groups attached to the ester functional group, leading to variations in their physical and chemical properties.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 3-[4-[2-(methylamino)ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C13H19NO3/c1-14-9-10-17-12-6-3-11(4-7-12)5-8-13(15)16-2/h3-4,6-7,14H,5,8-10H2,1-2H3 |
InChI Key |
QNWCGMYQQAPUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)CCC(=O)OC |
Origin of Product |
United States |
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